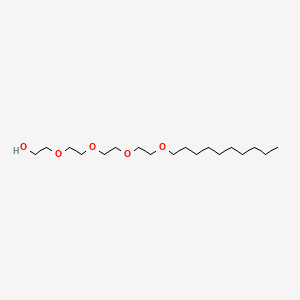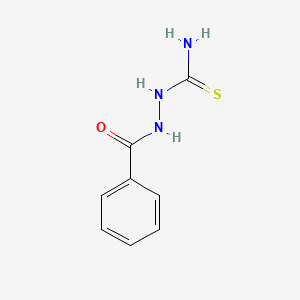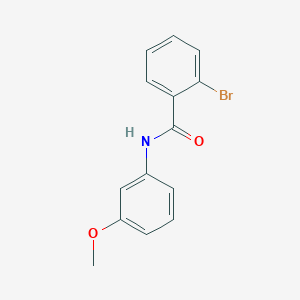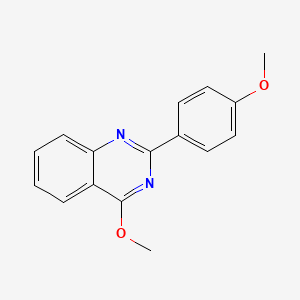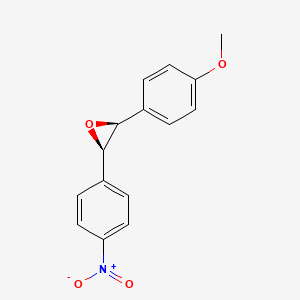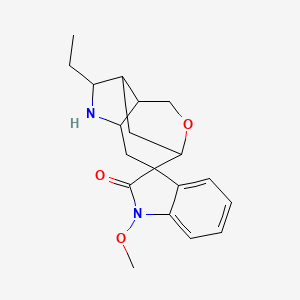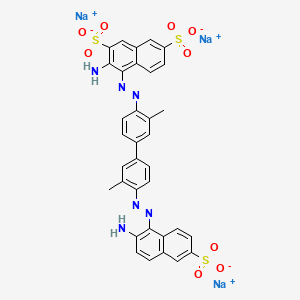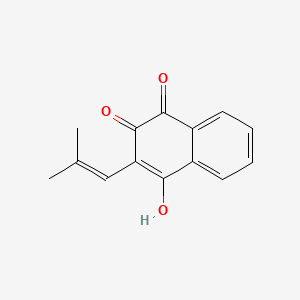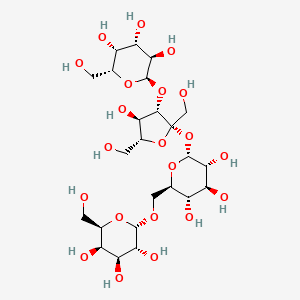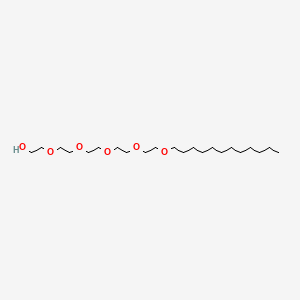
Pentaethylene glycol monododecyl ether
Overview
Description
Laureth-5 is a hydroxypolyether that is pentaethylene glycol in which one of the terminal hydrogens is replaced by a dodecyl group. It has a role as a nonionic surfactant. It is a hydroxypolyether, a pentaethylene glycol and a primary alcohol.
Scientific Research Applications
Adsorption and Surface Behavior
Pentaethylene glycol monododecyl ether (C12E5) exhibits unique adsorption properties on different surfaces. Studies using small-angle neutron scattering (SANS) have characterized its adsorption on Ludox silica sol, highlighting the effects of pH and temperature on the adsorbed layer. This research is crucial for understanding surface interactions in various chemical and industrial processes (Cummins, Penfold, & Staples, 1992).
Micellar Behavior in Solutions
C12E5 is known for its ability to form micelles in aqueous solutions. Molecular dynamics simulations have been utilized to model the size and agglomeration of these micellar systems, providing insights into their structure and behavior in solutions. Such studies are significant for applications like drug delivery (Velinova, Sengupta, Tadjer, & Marrink, 2011).
Amphiphilic Polymer Network Structures
The liquid crystalline phase of C12E5 has been used as a matrix to create amphiphilic polymer network structures. These structures are significant for developing anisotropic polymer gels and studying their swelling properties in solvents like water. Such research has applications in material science and engineering (Meier, 1998).
Molecular Orientation Studies
Molecular dynamics computer simulations have been employed to study the orientation of C12E5 molecules at air/water and oil/water interfaces. Understanding the molecular orientation of surfactants like C12E5 is crucial for various applications in colloid and surface science (Kuhn & Rehage, 2000).
Rheological Properties
C12E5's behavior under different shear rates has been studied using rheo-nuclear magnetic resonance and rheo-small-angle neutron scattering. These investigations reveal how structural changes occur under various conditions, important for understanding the fluid dynamics of surfactant systems (Gentile, Rossi, Olsson, & Ranieri, 2011).
Interaction with Polymers
Studies using small-angle X-ray scattering have examined C12E5's interactions with polymers like polyethylene glycol (PEG), observing transitions in microemulsion morphology. This research is valuable for applications in polymer science and nanostructure formation (Amirkhani, Sharifi, Funari, & Marti, 2014).
Thermal Diffusion Studies
The thermal diffusion behavior of C12E5 in solutions has been explored using the beam deflection method. Such studies are important for understanding the thermal properties of surfactant solutions in various temperature and concentration ranges (Maeda, Kita, Shinyashiki, & Yagihara, 2013).
Mechanism of Action
Target of Action
Pentaethylene glycol monododecyl ether, also known as 3,6,9,12,15-PENTAOXAHEPTACOSAN-1-OL, is a nonionic surfactant . It primarily targets biological membranes and cell biology for vesicle formation .
Mode of Action
The compound interacts with its targets by forming a material with 5 repeat units of ethylene glycol through the ethoxylation chemical reaction of dodecanol (lauryl alcohol) . This interaction results in changes in the structure and function of the targeted biological membranes, leading to the formation of multilamellar vesicles under shear rate .
Biochemical Pathways
The affected biochemical pathway involves the formation of multilamellar vesicles. These vesicles are formed when a 40wt% solution of this compound is dissolved in D2O
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of multilamellar vesicles . These vesicles are formed under shear rate when the compound is dissolved in D2O . This process is significant in the study of biological membranes and cell biology .
Action Environment
The action of this compound is influenced by environmental factors such as shear rate . The formation of multilamellar vesicles occurs under shear rate when the compound is dissolved in D2O . .
Safety and Hazards
Properties
IUPAC Name |
2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPRIVJANDLWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058632 | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Pentaethylene glycol monododecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3055-95-6 | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laureth-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


